3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Conformational analysis NMR spectroscopy Regioselectivity

Selecting pyrazole-4-carbaldehydes with incorrect N-substitution often undermines CNS drug candidate profiles. 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 120841-95-4) solves this: HBD = 0, XLogP3 = 0.7, TPSA = 34.9 Ų-optimized for BBB penetration. • Zero H-bond donor vs. N-H analog (HBD = 1) improves membrane permeability • Equimolar vinyl rotamer distribution broadens cycloaddition stereochemistry • 138.7°C bp & 37.7°C flash point provide wider process safety window vs. unsubstituted analog Supplied ≥95% purity; store at -20°C.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 120841-95-4
Cat. No. B056646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
CAS120841-95-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C=O)C=C
InChIInChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3
InChIKeyMGWNBNOCZFGASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Overview & Comparator Landscape


3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic building block combining a 4-carbaldehyde electrophile, a polymerizable N-vinyl group, and a C-3 methyl substituent on the pyrazole ring [1]. This substitution pattern creates a distinct profile of conformational behavior, physicochemical properties, and reactivity that differentiates it from the closest in-class analogs – namely 5-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 120841-97-6), 1-vinyl-1H-pyrazole-4-carbaldehyde (CAS 864723-38-6), and 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4) [2]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry, agrochemical development, and polymer science, where the specific spatial and electronic arrangement of its substituents governs downstream molecular properties .

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Why Substitution Fails


Substituting 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with a generic pyrazole-4-carbaldehyde or a regioisomeric analog can fundamentally alter reaction outcomes and final product properties. The C-3 methyl group versus C-5 methyl placement dictates the N-vinyl group's conformational equilibrium, which directly impacts cycloaddition regioselectivity, polymerization kinetics, and metal-catalyzed coupling efficiency [1]. Furthermore, the presence or absence of the N-vinyl group determines the hydrogen-bond donor capacity (HBD = 0 versus HBD = 1 for the N–H analog) and lipophilicity (XLogP3 = 0.7 versus 0.1), critically influencing both synthetic accessibility and the pharmacokinetic profile of downstream drug candidates [2]. The quantitative evidence below demonstrates that these structural variations produce measurable, decision-relevant differences.

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Quantitative Comparison


Vinyl Rotamer Equilibrium

1H and 13C NMR spectroscopic analysis of 1-vinylpyrazole rotamers established that the C-3 vs. C-5 methyl substitution pattern exerts fundamentally different steric control over the N-vinyl group orientation. 3-Methyl-1-vinylpyrazole exists as a roughly equimolar mixture of S-cis and S-trans conformers, whereas 5-methyl-1-vinylpyrazole adopts predominantly the S-cis-N2 orientation, and 1-vinylpyrazole without ring substituents is a mixture of conformers [1]. This conformational difference directly translates to the corresponding 4-carbaldehyde derivatives and governs the stereochemical outcome of cycloaddition and cross-coupling reactions at the vinyl moiety [2].

Conformational analysis NMR spectroscopy Regioselectivity

Free-Radical Polymerization Kinetics

Kinetic measurements of free-radical polymerization in methanol at low conversions revealed that the overall polymerization rate of 5-methyl-1-vinylpyrazole (M5VP) is consistently higher than that of 3-methyl-1-vinylpyrazole (M3VP), while the initiation rate remained constant across both isomers and independent of monomer concentration [1]. The initial monomer mixture was isolated as a 60:40 ratio (M3VP : M5VP) by vacuum rectification, confirming the distinct kinetic identity of each isomer [1]. This differential reactivity is attributed to the kp/kt^(1/2) parameter difference and is expected to be preserved or modulated in the 4-carbaldehyde derivatives through electronic effects [2].

Polymer chemistry Free-radical polymerization Kinetics

Lipophilicity & Hydrogen-Bond Donor Profile

PubChem-computed molecular descriptors reveal that 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde possesses a distinct lipophilicity–polarity profile. Its XLogP3 of 0.7 is substantially higher than both the N-unsubstituted 3-methyl analog (XLogP3 = 0.1) and the N-vinyl-only analog lacking the C-3 methyl (XLogP3 = 0.3) [1]. Critically, the N-vinyl substitution eliminates the hydrogen-bond donor (HBD = 0 vs. HBD = 1 for the N–H analog), while the topological polar surface area (TPSA = 34.9 Ų) is significantly lower than the N–H analog's 45.8 Ų, indicating improved passive membrane permeability potential [1].

Physicochemical properties Drug-likeness LogP Permeability

Boiling Point & Flash Point Comparison

The introduction of a C-3 methyl group onto the 1-vinylpyrazole-4-carbaldehyde scaffold increases the normal boiling point by approximately 20.6°C and the flash point by approximately 12.5°C compared to the unsubstituted 1-vinyl analog . This elevated thermal stability margin provides a wider operational window for distillation purification, exothermic reaction control, and safe storage and handling in multi-kilogram process campaigns.

Physical properties Process chemistry Safety

Aldehyde Electrophilicity: 3-Methyl vs. 5-Methyl

The pyrazole-4-carbaldehyde series demonstrates distinct aldehyde electrophilicity based on substituent positioning. The C-3 methyl group exerts a +I inductive effect and mesomeric electron donation into the pyrazole ring, which is transmitted to the 4-carbaldehyde through the conjugated π-system. In the 3-methyl-1-vinyl regioisomer, the aldehyde is positioned para to the N-1 vinyl group and ortho to the C-3 methyl, whereas in the 5-methyl regioisomer, the aldehyde is ortho to both the N-1 and the methyl-bearing C-5 [1]. NMR chemical shift analysis of related pyrazole-4-carbaldehydes confirms that these electronic differences manifest as measurable variations in the aldehyde proton chemical shift (δ ~9.8–10.2 ppm range depending on substitution pattern), which correlates with electrophilic reactivity in condensation, Schiff base formation, and Knoevenagel reactions [2].

Aldehyde reactivity Electronic effects Nucleophilic addition

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Application Scenarios


CNS-Penetrant Lead Optimization

When a medicinal chemistry program requires a pyrazole-4-carbaldehyde building block with no hydrogen-bond donor, moderate lipophilicity (XLogP3 = 0.7), and low TPSA (34.9 Ų) to meet CNS MPO desirability criteria, 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is the preferred choice over the N–H analog (HBD = 1, XLogP3 = 0.1, TPSA = 45.8 Ų). The 0.6 log unit lipophilicity gain and elimination of the N–H donor directly improve predicted BBB penetration and oral absorption . The equimolar vinyl rotamer distribution further provides conformational flexibility in the binding pocket that the predominantly single-conformer 5-methyl analog cannot offer .

Controlled Radical Polymerization

For polymer chemists employing reversible-deactivation radical polymerization (RDRP) techniques such as RAFT or ATRP, the 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde monomer scaffold offers inherently slower propagation kinetics compared to the 5-methyl isomer . This kinetic distinction, established for the parent 3-methyl-1-vinylpyrazole (M3VP), enables finer control over molecular weight evolution and dispersity, particularly in statistical copolymerizations where differential monomer reactivity ratios must be carefully managed . The aldehyde functionality additionally provides a post-polymerization modification handle unavailable in simpler vinylpyrazole monomers.

Process Chemistry Scale-Up

When scaling a synthetic route from gram to kilogram quantities, the 20.6°C higher boiling point (138.7°C vs. 118.1°C) and 12.5°C elevated flash point (37.7°C vs. 25.2°C) of 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde relative to the unsubstituted 1-vinyl analog provide a tangible process safety advantage . The wider liquid-range window reduces the risk of vapor-phase losses during vacuum distillation, lowers the probability of flash-fire incidents during exothermic aldehyde condensations, and may simplify hazardous material storage compliance under regional fire codes .

Stereospecific Cycloaddition Chemistry

In Diels-Alder and 1,3-dipolar cycloaddition reactions where the vinyl group serves as the dienophile or dipolarophile, the rotameric state of the N-vinyl substituent can dictate both reaction rate and stereochemical outcome. The roughly 50:50 S-cis/S-trans equilibrium of the 3-methyl compound provides access to both conformeric transition states, potentially yielding different diastereomeric products depending on reaction conditions and catalyst selection. This stands in marked contrast to the 5-methyl isomer, which predominantly adopts a single S-cis-N2 orientation and may severely restrict accessible cycloadduct stereochemistry .

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